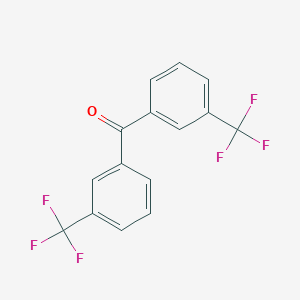

3,3'-Bis(trifluoromethyl)benzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOXOHISLGOAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344826 | |

| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1868-00-4 | |

| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone

CAS Number: 1868-00-4

This technical guide provides a comprehensive overview of 3,3'-Bis(trifluoromethyl)benzophenone, a versatile aromatic ketone. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. The presence of two trifluoromethyl groups significantly influences its chemical and physical properties, imparting high thermal stability and unique electronic characteristics. A summary of its key properties is presented in the table below.

| Property | Value |

| CAS Number | 1868-00-4[1][2][3][4][5] |

| Molecular Formula | C₁₅H₈F₆O[2][4][5] |

| Molecular Weight | 318.22 g/mol [2][4][5] |

| Appearance | White to light yellow powder to crystal[1][3][4] |

| Melting Point | 98 - 102 °C[1][4][5] |

| Boiling Point | 328.6 ± 42.0 °C (Predicted)[5] |

| Density | ~1.39 g/cm³ (estimate)[5] |

| Solubility | Soluble in organic solvents, practically insoluble in water.[2] |

| Purity | >98.0% (GC)[1][3] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the eight protons on the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around δ 195 ppm), aromatic carbons, and the carbons of the trifluoromethyl groups (as quartets due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR should exhibit a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups.

-

IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹. Other significant peaks correspond to C-F stretching and aromatic C-H and C=C vibrations.[1] A study has reported the FT-IR and FT-Raman spectra of this compound.[1][6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic acylation of trifluoromethylbenzene with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

References

- 1. FT-IR, FT-Raman and DFT study of 3,3'-bis (trifluoromethyl) benzophenone and its biological activity with other halogen (Cl, Br) atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(1868-00-4) 13C NMR [m.chemicalbook.com]

- 5. cir-safety.org [cir-safety.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3'-Bis(trifluoromethyl)benzophenone, a fluorinated aromatic ketone of significant interest in materials science and medicinal chemistry. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, expected analytical characterization, and its key applications.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline solid. Its key properties are summarized in the table below. The trifluoromethyl groups significantly influence its electronic properties, enhancing its utility in various applications.

| Property | Value | Reference(s) |

| Molecular Weight | 318.22 g/mol | [1] |

| Molecular Formula | C₁₅H₈F₆O | [1] |

| CAS Number | 1868-00-4 | [1] |

| Melting Point | 98 - 102 °C | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| InChIKey | POOXOHISLGOAEF-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F | [4] |

| Purity | >98.0% (GC) | [2] |

While full spectral data requires direct access to analytical instrumentation, a summary of expected spectroscopic characteristics is provided below based on the known structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (approx. 7.5-8.2 ppm). |

| ¹³C NMR | Signals for the carbonyl carbon (approx. 195 ppm), quaternary carbons attached to the CF₃ groups, and other aromatic carbons would be observed. The carbon of the CF₃ group would show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups. |

| FT-IR (cm⁻¹) | Strong absorption band for the C=O stretch (approx. 1660-1680 cm⁻¹). C-F stretching vibrations (approx. 1100-1350 cm⁻¹). Aromatic C-H and C=C stretching bands. |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 318.0479. |

Synthesis via Friedel-Crafts Acylation: An Experimental Protocol

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with 3-(trifluoromethyl)benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

-

3-(Trifluoromethyl)benzoyl chloride

-

Trifluoromethylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute (e.g., 1 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

-

Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add trifluoromethylbenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.[5][6][7]

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a key application mechanism of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of Type II photoinitiation using a benzophenone derivative.

Applications and Relevance

Materials Science: A Type II Photoinitiator

This compound functions as a Type II photoinitiator.[8] Upon absorption of UV light, the benzophenone moiety is promoted to an excited triplet state. In this state, it is capable of abstracting a hydrogen atom from a synergist molecule (a co-initiator), such as an amine or an alcohol. This process generates a ketyl radical from the benzophenone and a free radical from the co-initiator.[8] The latter radical is typically the primary species that initiates the polymerization of monomers, such as acrylates, making this compound highly useful in UV curing for coatings, adhesives, and 3D printing.[9]

Drug Development: A Fluorinated Building Block

In the realm of drug discovery, the incorporation of trifluoromethyl (-CF₃) groups is a well-established strategy to enhance the pharmacological profile of a molecule.[10][11] The -CF₃ group is highly electronegative and lipophilic, which can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes like Cytochrome P450, which can increase the drug's half-life.[12]

-

Enhanced Bioavailability: The lipophilicity of the -CF₃ group can improve a molecule's ability to cross cellular membranes.[12]

-

Modulated Receptor Binding: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with the target protein, potentially increasing binding affinity and selectivity.[12]

The benzophenone core itself is a recognized scaffold in medicinal chemistry and can sometimes be replaced by bioisosteres to fine-tune a drug candidate's properties.[13] Therefore, this compound serves as a valuable and advanced building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where high metabolic stability and specific electronic properties are desired.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1868-00-4 | TCI EUROPE N.V. [tcichemicals.com]

- 3. spectrabase.com [spectrabase.com]

- 4. PubChemLite - this compound (C15H8F6O) [pubchemlite.lcsb.uni.lu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 9. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 11. jelsciences.com [jelsciences.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 13. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bis(trifluoromethyl)benzophenone is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis and materials science. Its unique chemical structure, characterized by the presence of two trifluoromethyl groups on the phenyl rings, imparts distinct properties that make it a valuable compound in various applications, including polymer chemistry and the synthesis of photoactive materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for professionals in research and development.

Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature. The trifluoromethyl groups significantly influence its electronic properties and solubility.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1868-00-4 | [1] |

| Molecular Formula | C₁₅H₈F₆O | [1] |

| Molecular Weight | 318.21 g/mol | [1] |

| Melting Point | 100-102 °C | [2] |

| Boiling Point | 328.6 ± 42.0 °C (Predicted) | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Solubility | Slightly soluble in chloroform and methanol. The trifluoromethyl groups enhance its solubility in organic solvents. | [5][6] |

Synthesis

General Synthetic Workflow

The logical workflow for a potential synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound based on standard laboratory techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Data Acquisition:

-

Direct Infusion (ESI): Infuse the sample solution directly into the ion source.

-

GC-MS: Inject the sample solution onto a GC column to separate it from any impurities before it enters the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Applications in Research and Development

This compound is utilized in several areas of chemical research and development:

-

Photoinitiator: It can be used as a photoinitiator in polymerization processes, particularly for UV-curable coatings and adhesives.[5]

-

UV Absorber: Its aromatic structure and trifluoromethyl groups contribute to its ability to absorb UV radiation, making it a potential additive for plastics and coatings to prevent photodegradation.[5]

-

Polymer Chemistry: It serves as a monomer or a building block for the synthesis of high-performance polymers with enhanced thermal stability and specific optical properties.[5]

-

Fluorescent Probes: The benzophenone core can be modified to create fluorescent probes for use in biological imaging.

-

Organic Photovoltaics: It has been explored for its potential role as a light-harvesting agent in the development of organic solar cells.[5]

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature that describes a direct role or significant effect of this compound in specific biological signaling pathways. Its primary applications appear to be in materials science and organic synthesis rather than as a bioactive molecule for targeted drug development. Research on the biological effects of benzophenone derivatives has been conducted, but these studies typically focus on other analogues.

Safety and Handling

This compound is classified as an irritant.[3]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound with a range of applications driven by its unique physicochemical properties. This guide provides a foundational understanding of its characteristics for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into its synthesis and reactivity will undoubtedly uncover new opportunities for its use in advanced materials and novel chemical entities.

References

An In-Depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and known applications of 3,3'-Bis(trifluoromethyl)benzophenone. The information is intended to support research and development activities in the fields of chemistry, materials science, and drug development.

Core Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its core physical and chemical properties are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point and density are currently based on predictive models.

| Property | Value | Source |

| CAS Number | 1868-00-4 | [1][2] |

| Molecular Formula | C₁₅H₈F₆O | [3][2] |

| Molecular Weight | 318.21 g/mol | [3][2] |

| Melting Point | 100-102 °C | [3][4] |

| Boiling Point (Predicted) | 328.6 ± 42.0 °C | |

| Density (Estimated) | 1.3935 g/cm³ | |

| Appearance | White to light yellow powder/crystal | [1][5] |

| Solubility | Slightly soluble in Chloroform and Methanol.[6] Enhanced solubility in organic solvents is suggested due to the trifluoromethyl groups.[5] | N/A |

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol describes a general procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then inverted and tapped gently to cause the solid to fall to the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

-

For a more precise measurement, a new sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

-

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

Synthesis Workflow

A detailed, step-by-step synthesis protocol for this compound is not explicitly available in peer-reviewed literature. However, based on established organic chemistry principles and synthesis routes for analogous benzophenone derivatives, a plausible synthetic pathway involves a Grignard reaction. The following diagram illustrates a logical workflow for this synthesis.

Biological Activity and Signaling Pathways

Role as a Photoinitiator

This compound is utilized as a photoinitiator, particularly in the production of polymers and resins.[5] It belongs to the class of Type II photoinitiators. Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited state does not undergo direct cleavage but instead abstracts a hydrogen atom from a synergistic molecule (a co-initiator), typically an amine or an alcohol. This process generates two radicals: a ketyl radical from the benzophenone and a radical from the co-initiator. The radical derived from the co-initiator is often the primary species that initiates the polymerization process.

The following diagram illustrates the general mechanism of a Type II photoinitiator.

Potential for Endocrine Disruption

While some benzophenone derivatives, such as benzophenone-3 (oxybenzone), have been investigated for their potential endocrine-disrupting effects, there is currently no specific toxicological data available in the public domain for this compound to confirm or deny such activity. A safety data sheet for the compound states that it does not contain any known or suspected endocrine disruptors. Further research is required to evaluate the toxicological profile of this specific molecule.

Other Applications

The presence of trifluoromethyl groups in this compound imparts properties such as enhanced thermal stability and UV absorption capabilities.[5] This makes it a valuable component in various materials science applications:

-

UV Absorption in Coatings and Plastics: It can be used as a UV absorber to protect materials from photodegradation, thereby extending their lifespan.[5]

-

Organic Photovoltaics: It has been explored for its role in improving the efficiency of organic solar cells as a light-harvesting agent.[5]

-

Pharmaceutical Development: The compound is explored in drug formulation processes, potentially for creating compounds with enhanced bioavailability.[5]

References

An In-depth Technical Guide on 3,3'-Bis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,3'-Bis(trifluoromethyl)benzophenone, focusing on its core physical properties, established experimental protocols for its characterization, and a representative synthetic pathway. This compound is a notable aromatic ketone, utilized as a photoinitiator and a building block in medicinal and materials science.

Core Compound Properties

This compound is a solid, crystalline compound at room temperature. Its key physical and chemical data are summarized below. The presence of two trifluoromethyl groups significantly influences its electronic properties, thermal stability, and reactivity.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | Bis[3-(trifluoromethyl)phenyl]methanone | [1] |

| CAS Number | 1868-00-4 | [2] |

| Molecular Formula | C₁₅H₈F₆O | [2] |

| Molecular Weight | 318.21 g/mol | [2] |

| Melting Point | 98 - 102 °C | [3] |

| 100 - 102 °C | [1] | |

| Boiling Point | 328.6 ± 42.0 °C (Predicted) | [1] |

| Appearance | White to light yellow powder or crystal | [3] |

| Density | 1.3935 g/cm³ (Estimate) | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

Experimental Protocols

Detailed methodologies for the characterization and synthesis of chemical compounds are critical for reproducibility and validation in research and development.

The melting point is a fundamental property for assessing the purity of a crystalline solid. An impure substance typically exhibits a depressed and broadened melting range.[4] The following protocol describes a standard method using a modern digital melting point apparatus.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials:

-

Sample of this compound (must be dry and finely powdered)[5]

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp, DigiMelt)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Place a small amount of the powdered sample onto a clean, dry surface.

-

Press the open end of a capillary tube into the powder pile to collect a small amount of the sample.[4]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[3] To further compact the sample, drop the capillary tube (closed end down) through a long, narrow glass tube onto the benchtop.[6]

-

Repeat until the packed sample height is approximately 2-3 mm.[4]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get an estimated range.[3]

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

For an accurate measurement, set the heating ramp rate to 1-2 °C per minute.

-

Observe the sample through the magnified viewfinder.

-

Record the temperature (T₁) at which the first droplet of liquid appears.[6]

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow, typically 0.5-1.5 °C.

-

-

Post-Measurement:

-

Turn off and cool down the apparatus.

-

Dispose of the used capillary tube in the designated glass waste container. A fresh sample and tube must be used for any subsequent trials.[6]

-

The synthesis of diaryl ketones such as this compound can be effectively achieved via the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[8]

Objective: To synthesize this compound by reacting 3-(trifluoromethyl)benzoyl chloride with 1-bromo-3-(trifluoromethyl)benzene followed by a subsequent reaction, or more directly, by reacting two equivalents of a suitable trifluoromethylated benzene derivative with a carbonyl source. A plausible direct route involves the acylation of (trifluoromethyl)benzene with 3-(trifluoromethyl)benzoyl chloride.

The following diagram illustrates the general mechanism for this class of reaction.

References

- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. benchchem.com [benchchem.com]

Solubility Profile of 3,3'-Bis(trifluoromethyl)benzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3,3'-bis(trifluoromethyl)benzophenone, a key intermediate and building block in various chemical and pharmaceutical applications. Due to the presence of two trifluoromethyl groups, this compound exhibits altered physicochemical properties compared to its parent benzophenone molecule, notably affecting its solubility. This document compiles available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a generalized workflow for assessing the solubility of similar compounds. This guide is intended to be a valuable resource for researchers and professionals working with this compound, aiding in experimental design, formulation development, and process optimization.

Introduction

This compound is an aromatic ketone distinguished by the presence of two trifluoromethyl (-CF3) groups on its phenyl rings. These electron-withdrawing groups significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in materials science and as a precursor in the synthesis of novel chemical entities.[1] The trifluoromethyl groups are known to enhance the solubility of molecules in organic solvents.[2] Understanding the solubility profile of this compound is critical for its effective use in various applications, including as a photoinitiator in polymer chemistry and in drug formulation processes.[2]

This guide aims to provide a detailed summary of the known solubility characteristics of this compound and to offer standardized methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1868-00-4 | [3][4] |

| Molecular Formula | C₁₅H₈F₆O | [3][4] |

| Molecular Weight | 318.21 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 98 - 102 °C | [2] |

| Boiling Point (Predicted) | 328.6 ± 42.0 °C | [3] |

| Density (Estimate) | 1.3935 g/cm³ | [3] |

Solubility Data

Exhaustive searches for quantitative solubility data for this compound did not yield specific numerical values (e.g., in g/L or mg/mL). However, qualitative descriptions of its solubility are available and summarized in Table 2. The presence of trifluoromethyl groups is generally noted to improve solubility in organic solvents.[2] For comparative purposes, the parent compound, benzophenone, is practically insoluble in water but soluble in various organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Organic Solvents | Improved solubility noted | [2] |

| Chloroform | Slightly soluble | [3] |

| Methanol | Slightly soluble | [3] |

It is important to note that "slightly soluble" is a qualitative term and the actual solubility can vary with temperature and the specific grade of the solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any application. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, acetone, chloroform)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Quantitatively dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility by taking into account the dilution factor.

Qualitative Solubility Assessment

This method provides a rapid, albeit non-quantitative, assessment of solubility in various solvents.

Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

This compound

-

A range of solvents (polar and non-polar)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually observe the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a chemical compound like this compound.

Caption: Workflow for determining equilibrium solubility.

Conclusion

While quantitative solubility data for this compound remains to be published, qualitative assessments indicate its enhanced solubility in organic solvents, a characteristic attributed to its trifluoromethyl substituents. For any research or development application requiring precise solubility information, the experimental protocols outlined in this guide provide a robust framework for its determination. The continued investigation into the physicochemical properties of such fluorinated compounds is essential for advancing their application in both materials science and drug development.

References

In-Depth Technical Guide to the UV Absorption Spectrum of 3,3'-Bis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of 3,3'-Bis(trifluoromethyl)benzophenone, a compound of significant interest in polymer chemistry and materials science. This document details its spectral characteristics, the experimental protocols for its analysis, and its functional role as a photoinitiator.

Core Concepts: UV Absorption and Molecular Structure

This compound (TFMBP) is an aromatic ketone characterized by the presence of two trifluoromethyl groups on the phenyl rings. These structural features significantly influence its electronic transitions and, consequently, its ability to absorb UV radiation. The benzophenone core provides the primary chromophore, while the trifluoromethyl groups act as electron-withdrawing moieties, modulating the energy levels of the molecular orbitals. This compound is widely recognized for its excellent thermal stability and UV absorption capabilities, making it a valuable component in various industrial applications, including as a photoinitiator for polymerization processes and as a UV stabilizer in coatings and plastics.

Quantitative UV-Vis Spectral Data

Table 1: Theoretical UV-Visible Spectral Data for this compound in Gas Phase [1]

| Calculated λ (nm) | Excitation Energy (E) (eV) | Oscillator Strength (ƒ) |

| 321.62 | 3.8551 | 0.0003 |

| 289.48 | 4.2831 | 0.0002 |

| 258.73 | 4.7923 | 0.0000 |

| 247.91 | 5.0016 | 0.4578 |

| 238.25 | 5.2043 | 0.0000 |

| 230.15 | 5.3875 | 0.0000 |

Table 2: Theoretical UV-Visible Spectral Data for this compound in Chloroform [1]

| Calculated λ (nm) | Excitation Energy (E) (eV) | Oscillator Strength (ƒ) |

| 324.96 | 3.8157 | 0.0007 |

| 291.56 | 4.2528 | 0.0004 |

| 260.15 | 4.7663 | 0.0000 |

| 249.27 | 4.9743 | 0.4905 |

| 239.81 | 5.1699 | 0.0000 |

| 231.81 | 5.3488 | 0.0000 |

Table 3: Theoretical UV-Visible Spectral Data for this compound in DMSO [1]

| Calculated λ (nm) | Excitation Energy (E) (eV) | Oscillator Strength (ƒ) |

| 325.21 | 3.8128 | 0.0008 |

| 291.73 | 4.2502 | 0.0004 |

| 260.27 | 4.7640 | 0.0000 |

| 249.46 | 4.9705 | 0.4939 |

| 240.03 | 5.1658 | 0.0000 |

| 232.03 | 5.3438 | 0.0000 |

Experimental Protocol: UV-Visible Spectroscopy

The following is a generalized experimental protocol for obtaining the UV-Visible absorption spectrum of a benzophenone derivative, such as this compound.

1. Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or methanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial for determining the molar absorptivity (extinction coefficient).

4. Spectrophotometer Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamps to stabilize.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the appropriate holder and run a baseline correction.

-

Rinse a second quartz cuvette with a small amount of the most dilute working solution, then fill it with that solution.

-

Place the sample cuvette in the sample holder and record the absorption spectrum.

-

Repeat the measurement for all working solutions, from the most dilute to the most concentrated.

5. Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration, a plot of absorbance versus concentration can be generated. The slope of the resulting line will be the molar absorptivity (ε).

Visualization of Functional Role

As a photoinitiator, this compound absorbs UV light, which promotes it to an excited state. This excited molecule can then initiate a chemical reaction, such as the polymerization of monomers.

Caption: Photoinitiation workflow of this compound.

The diagram above illustrates the process where this compound absorbs UV light to become electronically excited. This excited state molecule then interacts with a monomer, generating a reactive radical that initiates the polymerization process, leading to the formation of a polymer chain.

References

Synthesis of 3,3'-Bis(trifluoromethyl)benzophenone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the primary synthetic routes for 3,3'-Bis(trifluoromethyl)benzophenone, a key intermediate in the development of pharmaceuticals and advanced materials. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Physicochemical Properties

This compound is a diaryl ketone characterized by the presence of two trifluoromethyl groups on the phenyl rings. These groups impart unique electronic properties, enhancing the compound's utility as a building block in organic synthesis.

| Property | Value |

| CAS Number | 1868-00-4 |

| Molecular Formula | C₁₅H₈F₆O |

| Molecular Weight | 318.21 g/mol |

| Melting Point | 100-102 °C |

| Appearance | Off-white to yellow crystalline powder |

Synthetic Strategies

The synthesis of this compound can be effectively achieved through two primary and well-established organic reactions:

-

Grignard Reaction: This route involves the preparation of a 3-(trifluoromethyl)phenyl Grignard reagent, which then reacts with a suitable electrophile, such as an ester or an acyl chloride, to form the target ketone. This method is highly versatile for creating carbon-carbon bonds.[1]

-

Friedel-Crafts Acylation: This classic method of electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring.[2][3] In this case, 3-(trifluoromethyl)benzoyl chloride is reacted with trifluoromethylbenzene in the presence of a Lewis acid catalyst.

Route 1: Grignard Reaction Synthesis

This synthetic pathway is a two-step process beginning with the formation of the Grignard reagent from 3-bromobenzotrifluoride, followed by its reaction with an ester, ethyl 3-(trifluoromethyl)benzoate.

Caption: Grignard synthesis pathway for this compound.

Experimental Protocol: Grignard Route

Step 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide

This step involves the formation of the Grignard reagent. It is crucial to maintain anhydrous conditions as Grignard reagents are highly sensitive to moisture.[4][5] All glassware should be thoroughly dried, and anhydrous solvents must be used.[4]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromobenzotrifluoride | 225.02 | 22.5 g | 0.1 |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| Anhydrous THF | 72.11 | 100 mL | - |

| Iodine | 253.81 | 1 crystal | catalytic |

Procedure:

-

Place the magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to the flask. The iodine helps to initiate the reaction.

-

Add 20 mL of anhydrous THF to the flask.

-

Dissolve the 3-bromobenzotrifluoride in 80 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle boiling of the ether.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting dark brown solution of the Grignard reagent is used directly in the next step.[6]

Safety Note: The preparation of trifluoromethyl-substituted Grignard reagents can be hazardous. These reagents can be explosive upon loss of solvent or with moderate heating.[7] It is recommended to perform the reaction well below the reflux temperature of the solvent and to ensure that the reagent remains in solution at all times.[8]

Step 2: Synthesis of this compound

The prepared Grignard reagent is reacted with ethyl 3-(trifluoromethyl)benzoate. Two equivalents of the Grignard reagent are required per equivalent of the ester.[1]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Trifluoromethyl)phenylmagnesium bromide solution | ~249.32 | 0.1 mol (from Step 1) | 0.1 |

| Ethyl 3-(trifluoromethyl)benzoate | 218.16 | 10.9 g | 0.05 |

| Anhydrous THF | 72.11 | 50 mL | - |

| 3 M HCl (aq) | 36.46 | As needed | - |

Procedure:

-

In a separate flask, dissolve ethyl 3-(trifluoromethyl)benzoate in 50 mL of anhydrous THF and cool the solution in an ice bath.

-

Slowly add the prepared Grignard reagent solution from Step 1 to the cooled ester solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench the reaction by slowly adding 3 M HCl until the solution is acidic. A precipitate will form.[5]

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield the final product.

Route 2: Friedel-Crafts Acylation Synthesis

This route provides a direct method to synthesize the target compound by acylating trifluoromethylbenzene with 3-(trifluoromethyl)benzoyl chloride using a Lewis acid catalyst.[2]

Caption: Friedel-Crafts acylation pathway for this compound.

Experimental Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming aryl ketones.[2] The reaction should be carried out under anhydrous conditions as the Lewis acid catalyst is moisture-sensitive.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Trifluoromethylbenzene | 146.11 | 14.6 g | 0.1 |

| 3-(Trifluoromethyl)benzoyl chloride | 208.57 | 20.9 g | 0.1 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | 84.93 | 150 mL | - |

| 3 M HCl (aq) | 36.46 | As needed | - |

Procedure:

-

To a flame-dried three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (for HCl), add anhydrous aluminum chloride and 50 mL of anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

In the dropping funnel, prepare a solution of 3-(trifluoromethyl)benzoyl chloride in 50 mL of anhydrous dichloromethane.

-

Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension. An electrophilic acylium ion is formed.[3]

-

After the addition is complete, add a solution of trifluoromethylbenzene in 50 mL of anhydrous dichloromethane dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice and 3 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]

Quantitative Data Summary

The yield and purity of this compound are dependent on the chosen synthetic route and the optimization of reaction conditions.

| Parameter | Grignard Route | Friedel-Crafts Route |

| Typical Yield | 60-80% | 70-90% |

| Purity (after purification) | >98% | >98% |

| Primary Byproducts | Biphenyl derivatives from Grignard coupling | Isomeric acylation products, poly-acylated products (less common) |

Conclusion

Both the Grignard reaction and Friedel-Crafts acylation represent viable and effective methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, scalability requirements, and safety considerations, particularly with respect to the handling of potentially hazardous Grignard reagents. The protocols provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. athabascau.ca [athabascau.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. (3 5 BIS(TRIFLUOROMETHYL)PHENYL)MAGNESI& | 112981-69-8 [amp.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Friedel-Crafts Acylation [www1.udel.edu]

An In-depth Technical Guide to the Photochemical Mechanism of 3,3'-Bis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Bis(trifluoromethyl)benzophenone (TFMBP) is a halogenated derivative of benzophenone. While a specific biological mechanism of action for this compound is not extensively documented in publicly available literature, its structural backbone, the benzophenone moiety, is a well-characterized photoactive molecule. This technical guide elucidates the core photochemical mechanism of action of TFMBP, drawing upon the established photochemistry of benzophenones and incorporating spectroscopic data specific to the trifluoromethylated derivative. The presence of the trifluoromethyl groups is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in material science and could be relevant in potential, yet unexplored, biological contexts.

Introduction

Benzophenones are a class of aromatic ketones known for their utility as photoinitiators in polymerization, as UV absorbers in coatings and plastics, and as versatile building blocks in organic synthesis.[1] Their photochemical activity is central to these applications. The introduction of trifluoromethyl (-CF3) groups onto the phenyl rings, as in this compound, can modulate these photochemical properties and introduce other desirable characteristics. The -CF3 group is a strong electron-withdrawing substituent, which can enhance metabolic stability, improve lipophilicity, and potentially increase binding affinity to biological targets, should any exist.[2]

This guide will focus on the primary mechanism of action for which benzophenones are known: their photochemical reactions upon absorption of ultraviolet radiation.

Photochemical Mechanism of Action

The predominant photochemical reaction of benzophenones, including TFMBP, is photoreduction, which occurs in the presence of a hydrogen donor.[3][4] This process is initiated by the absorption of UV light and proceeds through a series of steps involving excited electronic states and free radical intermediates.

Excitation and Intersystem Crossing

Upon absorption of ultraviolet radiation (typically in the 225-325 nm range for benzophenone derivatives), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[5] This S₁ state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[3] This triplet state has a diradical character, with two unpaired electrons, making it a highly reactive species.[3][6]

Hydrogen Abstraction

The triplet-state benzophenone is a potent hydrogen atom abstractor.[7] In the presence of a suitable hydrogen donor (e.g., an alcohol like isopropanol or ethanol), the excited benzophenone abstracts a hydrogen atom, forming a ketyl radical.[3][6] The hydrogen donor is concomitantly converted into a radical.

Dimerization

The photoreaction culminates in the dimerization of two ketyl radicals to form a stable pinacol product, in this case, a derivative of benzopinacol.[3][4]

The overall photochemical reaction can be summarized as follows:

Caption: General photochemical mechanism of benzophenone (BP).

Spectroscopic Properties of this compound

A study involving FT-IR, FT-Raman, and DFT (Density Functional Theory) calculations has provided insights into the spectroscopic properties of TFMBP.[8][9] These properties are fundamental to its photochemical activity.

UV-Vis Absorption

Theoretical calculations of the UV-Vis spectrum of TFMBP in the gas phase and in solvents (DMSO and Chloroform) have been performed to understand its electronic transitions.[8][9] The absorption of UV light is the initiating step in its photochemical reactions.

| Phase/Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Excitation Energy (E) (eV) |

| Gas Phase | 254.32 | 0.4358 | 4.875 |

| DMSO | 258.11 | 0.5103 | 4.801 |

| Chloroform | 257.65 | 0.4987 | 4.811 |

| Table 1: Calculated UV-Vis spectral data for this compound. Data sourced from theoretical calculations.[8][9] |

Experimental Protocols

General Protocol for Photoreduction

Materials:

-

This compound

-

Anhydrous 2-propanol (isopropyl alcohol) or ethanol

-

Glacial acetic acid

-

Quartz reaction vessel or borosilicate glass test tube

-

UV light source (e.g., mercury vapor lamp or sunlight)

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Caption: A generalized experimental workflow for the photoreduction of TFMBP.

Procedure:

-

Dissolve a measured amount of this compound in a suitable volume of 2-propanol in the reaction vessel. Gentle warming may be necessary to facilitate dissolution.[10]

-

Add a single drop of glacial acetic acid to the solution. This is to ensure slightly acidic conditions and prevent side reactions.[3][10]

-

Seal the reaction vessel and expose it to a UV light source. If using sunlight, the reaction may require several days.[3][4]

-

The reaction is complete upon the formation of a crystalline precipitate.

-

Cool the reaction vessel in an ice bath to maximize crystallization.[10]

-

Collect the solid product by vacuum filtration, washing with a small amount of cold solvent.

-

The product can then be dried and characterized by standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Influence of Trifluoromethyl Groups

The two trifluoromethyl groups on the benzophenone core are expected to have several effects on its photochemical and physical properties:

-

Electronic Effects: The strong electron-withdrawing nature of the -CF3 groups can influence the energy levels of the excited states and potentially affect the efficiency of intersystem crossing and the reactivity of the triplet state.

-

Solubility: The lipophilic nature of the -CF3 groups will alter the solubility of the molecule in various solvents.

-

Product Properties: The resulting pinacol product will also have altered properties, including its melting point, solubility, and stability.

Conclusion

The primary mechanism of action of this compound is photochemical, driven by the absorption of UV radiation. This leads to the formation of an excited triplet state that can abstract hydrogen atoms from suitable donors, resulting in a photoreduction product. The trifluoromethyl substituents are expected to modulate the spectroscopic and chemical properties of the molecule. This photochemical reactivity is the basis for its applications in materials science and as a photoinitiator. While a specific biological mechanism of action is not currently established, the foundational knowledge of its photochemical behavior is crucial for any future investigation into its potential biological or pharmacological effects.

References

- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 2. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. ijpda.org [ijpda.org]

- 5. researchgate.net [researchgate.net]

- 6. Photochemical preparation of benzopinacol [cs.gordon.edu]

- 7. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 8. FT-IR, FT-Raman and DFT study of 3,3'-bis (trifluoromethyl) benzophenone and its biological activity with other halogen (Cl, Br) atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

Applications of 3,3'-Bis(trifluoromethyl)benzophenone in polymer chemistry

An In-depth Technical Guide to the Applications of 3,3'-Bis(trifluoromethyl)benzophenone in Polymer Chemistry

Introduction

This compound is an aromatic ketone distinguished by the presence of two trifluoromethyl (-CF3) groups. This unique molecular structure imparts a combination of desirable properties, including exceptional thermal stability, high UV absorption, and improved solubility in organic solvents.[1][2][3] These characteristics make it a highly versatile compound in the field of polymer chemistry, where it serves two primary functions: as a key building block (monomer) for high-performance polymers and as a highly effective Type II photoinitiator for UV-curing processes.[1][4][5] This guide provides a detailed exploration of its applications, supported by quantitative data, experimental protocols, and process diagrams.

This compound as a Monomer Building Block

The incorporation of this compound, or more commonly, derivative diamines and dianhydrides containing the bis(trifluoromethyl)phenylene moiety, into polymer backbones leads to the creation of advanced materials with enhanced properties. The bulky, electron-withdrawing -CF3 groups disrupt polymer chain packing, which in turn improves solubility and processability without significantly compromising thermal performance.[6][7] These fluorinated polymers are particularly valued in the aerospace, microelectronics, and communications industries.[1][6][8]

Enhancement of Polymer Properties

The introduction of trifluoromethyl groups into polymer chains, such as in polyimides, yields several key benefits:

-

Improved Solubility: The -CF3 groups hinder close chain packing, reducing intermolecular forces and allowing the polymers to dissolve in a wider range of organic solvents.[6][7] This is a significant advantage for processing, enabling techniques like spin-coating and casting.[8]

-

Enhanced Thermal Stability: The strong carbon-fluorine bond (C-F) contributes to the high thermal and oxidative stability of the resulting polymers.[6] Fluorinated polyimides exhibit high glass transition temperatures (Tg) and decomposition temperatures.

-

Low Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume caused by the bulky -CF3 groups lead to a lower dielectric constant, making these materials ideal for microelectronics and high-frequency communication applications.[6]

-

Reduced Water Absorption: The hydrophobic nature of the fluorine atoms results in polymers with very low moisture uptake, which is critical for maintaining stable electrical and mechanical properties in varying humidity environments.[6]

-

High Optical Transparency: The presence of -CF3 groups can inhibit the formation of charge-transfer complexes between polymer chains, leading to materials with high optical transparency and low color intensity.[6][9]

Data on High-Performance Fluorinated Polymers

The following table summarizes the properties of various polyimides synthesized using diamine monomers containing trifluoromethyl groups, demonstrating the performance enhancements achieved.

| Polymer System (Dianhydride/Diamine) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (@ 1 MHz) | Water Absorption (%) | Reference |

| 6FDA / 1,3-bis[3′-trifluoromethyl-4′(4″-aminobenzoxy)benzyl]benzene | 316 | 531 (in air) | 148 | 31 | 2.74 | 0.2 | [6] |

| BTDA / 1,3-bis[3′-trifluoromethyl-4′(4″-aminobenzoxy)benzyl]benzene | - | - | - | - | 3.20 | 0.7 | [6] |

| 6FDA / 1,4-bis(4-amino-3-trifluoromethylphenoxy)benzene | 279 | 533 (in N2) | 137 | 11 | - | - | [10] |

| PMDA / 1,4-bis(4-amino-3-trifluoromethylphenoxy)benzene | 265 | 510 (in N2) | 169 | 14 | - | - | [10] |

Note: 6FDA = 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; BTDA = 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; PMDA = Pyromellitic dianhydride.

This compound as a Photoinitiator

This compound is widely used as a Type II photoinitiator.[1] Unlike Type I initiators that undergo unimolecular bond cleavage, Type II initiators require a co-initiator or synergist, typically a tertiary amine, to generate radicals upon UV exposure.[11] This system is highly efficient and is used to initiate free-radical polymerization in applications like UV-curable coatings, inks, adhesives, and 3D printing.[1][5][12]

Upon absorption of UV light (typically in the 250-400 nm range), the benzophenone moiety transitions to an excited triplet state.[4][5] This excited molecule then abstracts a hydrogen atom from the co-initiator, creating two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the amine. The highly reactive alkylamino radical is primarily responsible for initiating the polymerization of monomers like acrylates.[11]

Mechanism of Photoinitiation

The process of radical generation by the this compound/amine system is depicted below.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Polyimide

This protocol describes a typical two-step polycondensation reaction for synthesizing a polyimide from a trifluoromethyl-containing diamine and a commercial dianhydride.

Materials:

-

Trifluoromethyl-containing aromatic diamine (e.g., 1,4-bis(4-amino-3-trifluoromethylphenoxy)benzene)

-

Aromatic dianhydride (e.g., 6FDA)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride

-

Pyridine

-

Methanol

Procedure:

-

Poly(amic acid) Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the trifluoromethyl-containing diamine in anhydrous NMP under a nitrogen atmosphere.[13]

-

Stir the solution until the diamine is fully dissolved.

-

Gradually add an equimolar amount of the dianhydride (e.g., 6FDA) powder to the solution in small portions.

-

Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.[14]

-

-

Film Casting:

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

-

Use a doctor blade to ensure a uniform film thickness.

-

-

Chemical Imidization:

-

Immerse the cast film in a chemical imidization bath containing a 1:1 molar ratio of acetic anhydride and pyridine.

-

Allow the film to soak for 24 hours at room temperature.

-

-

Thermal Curing (Alternative to Chemical Imidization):

-

Place the glass plate with the cast film into a vacuum oven.

-

Heat the film in a staged cycle: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the imidization and remove the solvent.

-

-

Polymer Isolation and Purification:

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. aidic.it [aidic.it]

An In-depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bis(trifluoromethyl)benzophenone is an aromatic ketone featuring two trifluoromethyl groups on its phenyl rings. This substitution pattern imparts unique photophysical and chemical properties, making it a compound of significant interest as a Type II photoinitiator in various applications, including polymer synthesis, coatings, and 3D printing.[1][2] As a Type II photoinitiator, it requires a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the free radicals that initiate polymerization.[3] This guide provides a comprehensive overview of the core principles, experimental protocols, and performance characteristics of this compound in photopolymerization.

Core Principles and Mechanism of Action

Like other benzophenone derivatives, the photoinitiation process by this compound proceeds via a bimolecular mechanism. Upon absorption of ultraviolet (UV) radiation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes efficient intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[4] This excited triplet state is the key reactive species in the initiation process.

The triplet state of this compound abstracts a hydrogen atom from a suitable hydrogen donor (co-initiator), typically a tertiary amine. This hydrogen abstraction results in the formation of a ketyl radical and an aminoalkyl radical. The highly reactive aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates and methacrylates.[4]

Synthesis of this compound

Another potential route involves the oxidation of 3,3'-bis(trifluoromethyl)diphenylmethane. The synthesis of related precursors, such as 3,5-bis(trifluoromethyl)bromobenzene, has been documented and typically involves the bromination of 1,3-bis(trifluoromethyl)benzene.[5][6] This brominated intermediate can then be used to form a Grignard reagent, which can subsequently react with a suitable acylating agent.

Data Presentation: Photophysical and Performance Characteristics

Quantitative data for this compound is not extensively available in the public domain. However, by comparing it with unsubstituted benzophenone and other derivatives, we can infer its expected properties. The electron-withdrawing trifluoromethyl groups are anticipated to influence the photophysical properties, potentially affecting the absorption spectrum and the energy of the triplet state.

| Property | Benzophenone (Reference) | This compound (Expected) | Reference |

| UV Absorption Maximum (λmax) | ~252 nm, ~340 nm | Likely similar with potential shifts | [3] |

| Molar Extinction Coefficient (ε) | ~18,000 L mol⁻¹ cm⁻¹ at 252 nm | Expected to be in a similar order of magnitude | [3] |

| Triplet State Energy (Eₜ) | ~69 kcal/mol | May be slightly altered by CF₃ groups | |

| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1 | Expected to be high, close to unity | [7] |

| Polymerization Rate | Dependent on formulation | Expected to be efficient in the presence of a co-initiator | |

| Final Monomer Conversion | High | High |

Experimental Protocols

The following are generalized experimental protocols for the use of benzophenone derivatives as photoinitiators. These should be adapted and optimized for specific experimental conditions and materials.

General Photopolymerization of Acrylates

This protocol describes a typical procedure for the photopolymerization of an acrylate monomer using a benzophenone-type photoinitiator and an amine co-initiator.

Materials:

-

This compound

-

Amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate (EDB) or a tertiary amine)

-

Acrylate monomer (e.g., Methyl Methacrylate (MMA) or a multifunctional acrylate)[8][9][10]

-

Solvent (if necessary, e.g., tetrahydrofuran (THF))

-

UV light source (e.g., mercury vapor lamp or LED with appropriate wavelength)

Procedure:

-

Prepare a stock solution of the photoinitiator system. For example, dissolve this compound (e.g., 0.1-2% by weight of monomer) and the co-initiator (e.g., 1-5% by weight of monomer) in the acrylate monomer. If a solvent is used, ensure all components are fully dissolved.

-

Transfer the formulation to a suitable reaction vessel or apply it as a thin film on a substrate.

-

Purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Irradiate the sample with a UV light source at a controlled distance and intensity.

-

Monitor the progress of the polymerization over time. This can be done by various techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (monitoring the decrease of the acrylate C=C bond absorption), gravimetry, or dilatometry.[11]

UV Curing of an Epoxy Acrylate Coating

This protocol outlines the steps for UV curing a coating formulation based on an epoxy acrylate oligomer.

Materials:

-

This compound

-

Amine co-initiator

-

Reactive diluent (e.g., a mono- or multifunctional acrylate)

-

Substrate (e.g., glass, metal, or plastic)

-

Film applicator (e.g., drawdown bar)

-

UV curing system

Procedure:

-

Prepare the photocurable formulation by mixing the epoxy acrylate oligomer, reactive diluent, this compound (e.g., 1-5% by weight), and the amine co-initiator (e.g., 2-5% by weight) until a homogeneous mixture is obtained.

-

Apply the formulation as a thin film of a defined thickness onto the substrate using a film applicator.

-

Pass the coated substrate under a UV lamp on a conveyor belt at a controlled speed to ensure a specific UV dose.

-

Assess the cure of the coating by testing for tack-free surface, solvent resistance (e.g., methyl ethyl ketone rub test), and other mechanical properties as required.

Conclusion